Deltasonamide 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Deltasonamide 2 est un inhibiteur compétitif à haute affinité de la phosphodiestérase delta (PDEδ) avec une constante de dissociation (Kd) d'environ 385 picomolaires . Ce composé a montré un potentiel significatif dans l'inhibition de la prolifération et de la survie des lignées cellulaires de cancer colorectal humain hébergeant le KRas oncogénique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Deltasonamide 2 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse détaillée est propriétaire et implique généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de réaction spécifiques pour obtenir une pureté et un rendement élevés .

Méthodes de Production Industrielle : La production industrielle de this compound est réalisée dans des conditions strictes pour assurer la cohérence et la qualité. Cela implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, des processus de purification et des mesures de contrôle de la qualité pour répondre aux normes réglementaires .

Types de Réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, qui peuvent modifier sa structure chimique et son activité.

Réduction : Les réactions de réduction peuvent également modifier le composé, affectant potentiellement ses propriétés inhibitrices.

Réactifs et Conditions Courants :

Agents Oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents Réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de Substitution : Halogènes, agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant de manière compétitive la phosphodiestérase delta, empêchant ainsi l'hydrolyse des nucléotides cycliques. Cette inhibition conduit à une augmentation des niveaux intracellulaires d'adénosine monophosphate cyclique (AMPc) et de guanosine monophosphate cyclique (GMPc), qui modulent à leur tour diverses voies de signalisation impliquées dans la prolifération cellulaire, la survie et le métabolisme . Le composé cible spécifiquement la poche de liaison du prényle de la phosphodiestérase delta, perturbant son interaction avec le KRas oncogénique et d'autres protéines lipidées .

Composés Similaires :

Deltasonamide 1 : Un autre inhibiteur puissant de la phosphodiestérase delta avec un mécanisme d'action similaire mais une structure chimique différente.

Unicité : Le this compound se distingue par sa haute affinité et sa spécificité pour la phosphodiestérase delta, ce qui en fait un outil précieux pour étudier le rôle de cette enzyme dans divers processus biologiques et maladies. Sa capacité à inhiber la prolifération des cellules cancéreuses avec des mutations KRas met en évidence son potentiel en tant qu'agent thérapeutique .

Applications De Recherche Scientifique

Deltasonamide 2 has a wide range of scientific research applications, including:

Mécanisme D'action

Deltasonamide 2 exerts its effects by competitively inhibiting phosphodiesterase delta, thereby preventing the hydrolysis of cyclic nucleotides. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulate various signaling pathways involved in cell proliferation, survival, and metabolism . The compound specifically targets the prenyl-binding pocket of phosphodiesterase delta, disrupting its interaction with oncogenic KRas and other lipidated proteins .

Comparaison Avec Des Composés Similaires

Deltasonamide 1: Another potent inhibitor of phosphodiesterase delta with a similar mechanism of action but different chemical structure.

Uniqueness: Deltasonamide 2 stands out due to its high affinity and specificity for phosphodiesterase delta, making it a valuable tool for studying the role of this enzyme in various biological processes and diseases. Its ability to inhibit the proliferation of cancer cells with KRas mutations highlights its potential as a therapeutic agent .

Activité Biologique

Deltasonamide 2 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in targeting specific protein interactions involved in cancer progression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

This compound functions primarily as an inhibitor of phosphodiesterase delta (PDEδ), a protein that plays a crucial role in the localization and activation of RAS proteins, which are often implicated in oncogenesis. By inhibiting the interaction between RAS and PDEδ, this compound disrupts RAS signaling pathways that promote cell proliferation and survival.

Key Mechanisms:

- Inhibition of RAS Localization : this compound binds to the hydrophobic pocket of PDEδ, preventing RAS from localizing to the plasma membrane, which is essential for its activation .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .

- Downregulation of mTORC1 Signaling : Similar to its predecessor Deltasonamide 1, it has been observed to downregulate mTORC1 signaling pathways in specific cellular contexts, further contributing to its antiproliferative effects .

Efficacy Studies

This compound has been evaluated across several studies, demonstrating significant biological activity against various cancer cell lines.

Table 1: Summary of Efficacy Studies

Case Studies

Case Study 1: Anticancer Activity in Colorectal Cancer

In a study focusing on colorectal cancer (CRC) cell lines, this compound demonstrated potent inhibitory effects on cell proliferation. The compound was tested at varying concentrations (0.375 - 12 µM), leading to significant reductions in cell viability and increased rates of apoptosis. Flow cytometry analysis confirmed these findings by showing enhanced apoptotic markers in treated cells compared to controls .

Case Study 2: Effects on Leukemia Cells

Another study assessed the impact of this compound on human leukemic cell lines. The compound induced apoptosis in a dose-dependent manner at concentrations ranging from 1 to 5 µM. Notably, the treatment resulted in decreased levels of GTP-bound RAC, indicating effective inhibition of downstream signaling pathways associated with cell survival and proliferation .

Propriétés

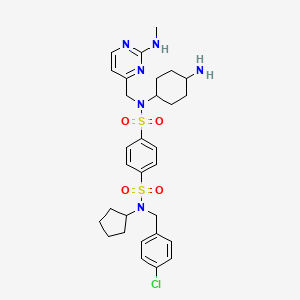

IUPAC Name |

4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39ClN6O4S2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDUVUWIYLENNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClN6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.